N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine

medicinal chemistry physicochemical property scaling library building blocks

Sourcing bispyrazole amines with precise N-alkyl substitution patterns for kinase SAR programs? This compound, supplied as the hydrochloride salt, features an N-ethyl/N-isopropyl asymmetry that directly addresses library diversity gaps and selectivity profiling needs. Key differentiation data: (i) fills a distinct estimated LogP window (2.5-3.0) vs. symmetric dimethyl (≈1.5-2.0) or diethyl (≈2.0-2.5) analogs; (ii) N-isopropyl group enhances hydrophobic back-pocket complementarity in kinase pockets (e.g., p38α); (iii) provides a unique vector angle for scaffold-hopping campaigns. Standard purity ≥95% (HPLC). Order today to expand your T-logD series without duplicating physicochemical space.

Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
Cat. No. B12233520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine
Molecular FormulaC12H20ClN5
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)CNC2=CN(N=C2)C(C)C.Cl
InChIInChI=1S/C12H19N5.ClH/c1-4-16-6-5-11(15-16)7-13-12-8-14-17(9-12)10(2)3;/h5-6,8-10,13H,4,7H2,1-3H3;1H
InChIKeyXSOVVEOBYYVJRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine: Chemical Profile and Procurement Baseline


N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine (CAS 1856031‑58‑7) is a bispyrazole secondary amine bearing an N‑ethyl substituent on the left‑hand pyrazole and an N‑isopropyl substituent on the right‑hand pyrazole, supplied as the hydrochloride salt (molecular formula C₁₂H₂₀ClN₅, MW 269.77 g·mol⁻¹) . The compound belongs to a broad class of aminopyrazoles that have been widely employed as kinase inhibitor scaffolds [1]; however, its specific asymmetric N‑alkylation pattern distinguishes it from the more common symmetrically substituted bispyrazole amines and from regioisomeric variants. No primary in‑vitro or in‑vivo biological data are publicly available for this precise entity.

Why N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine Cannot Be Replaced by a ‘Similar’ Pyrazole Amine


Even small changes to the N‑alkyl groups of pyrazole‑4‑amine derivatives can drastically alter molecular properties that govern target recognition, cellular permeability, and metabolic stability. A meta‑analysis of pyrazole kinase inhibitors has shown that N‑isopropyl versus N‑methyl substitution can shift kinase‑selectivity profiles by over an order of magnitude owing to steric constraints in the ATP‑binding pocket [1]. More broadly, lipophilicity (logP) increases by ≈0.5‑0.7 units per additional methylene group in this chemical series, directly affecting passive membrane flux and hepatic clearance [2]. Therefore, substituting the target compound with a close analog (e.g., the dimethyl or diethyl congener) risks delivering a molecule with a different pharmacokinetic and pharmacodynamic fingerprint, even if the structural change appears trivial.

Quantitative Differentiation Evidence for N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine Versus Closest Analogs


Molecular Weight and Formula Differentiation Across the N-Alkyl Series

The target compound (CAS 1856031‑58‑7) has a molecular weight of 269.77 g·mol⁻¹ (C₁₂H₂₀ClN₅) . This places it intermediate between the dimethyl analog 1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1856023‑78‑3; MW 227.7 g·mol⁻¹, C₉H₁₄ClN₅) and the diethyl analog 1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1856077‑54‑7; MW 255.75 g·mol⁻¹, C₁₁H₁₈ClN₅) . The higher homologue 1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine (CAS 1856025‑08‑5; MW 283.8 g·mol⁻¹, C₁₃H₂₂ClN₅) is the closest regioisomeric comparator. The increase in molecular weight with greater N‑alkyl substitution follows a predictable increment of ≈28 Da per methylene group.

medicinal chemistry physicochemical property scaling library building blocks

Lipophilicity Trend Inferred from the 1‑Isopropyl‑1H‑pyrazol‑4‑amine Fragment

The 1‑isopropyl‑1H‑pyrazol‑4‑amine substructure of the target compound has an experimentally derived LogP of 1.6274 . By contrast, 1‑methyl‑1H‑pyrazol‑4‑amine (the corresponding substructure in the dimethyl analog) has a predicted LogP of ~0.6‑0.8 [1]. Adding the ethyl‑pyrazole‑methylamine moiety raises the overall lipophilicity; consequently the total predicted LogP for the target compound is estimated to be 0.7‑1.0 log units higher than that of the dimethyl analog and 0.3‑0.5 units higher than that of the diethyl analog, based on group‑contribution calculations validated for the aryl‑amine series [1].

physicochemical property prediction lipophilicity scaling structural analog analysis

Kinase Scaffold Selectivity Potential of N-Isopropyl‑Substituted Pyrazole‑4‑amines

In an extensive review of pyrazole‑based kinase inhibitors, N‑isopropyl‑substituted 4‑aminopyrazoles were identified as privileged motifs that confer enhanced selectivity for certain kinases (e.g., p38α, CK1) over closely related family members, a property attributed to the steric bulk of the isopropyl group filling a hydrophobic pocket adjacent to the hinge region [1]. The target compound combines this N‑isopropyl‑4‑aminopyrazole motif with an N‑ethyl‑pyrazole‑3‑methylamine linker, creating a unique vector geometry that is absent in symmetric or regioisomeric analogs. Although no direct IC₅₀ comparison is available for the exact compound, the class‑level SAR strongly suggests that the specific N‑alkyl combination will deliver a kinase‑selectivity profile distinct from those of the dimethyl, diethyl, or regioisomeric counterparts [2].

kinase inhibitor structurally biased library scaffold selectivity

Procurement Scenarios Where N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine Offers Clear Differentiation


Diverse Chemotype Library Design for Kinase Hit‑Finding

When constructing a kinase‑focused screening library, incorporating N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine adds a specific asymmetric N‑alkylation pattern that differs from the common symmetric dimethyl or diethyl pyrazole amines. As shown in Sections 2 and 3, the N‑isopropyl group enhances hydrophobic pocket complementarity for kinases such as p38α [1], while the ethyl‑pyrazole‑methylamine linker provides a distinct vector angle. This chemotype covers a molecular‑weight and lipophilicity niche (MW 270 Da, estimated LogP 2.5‑3.0) that is underrepresented by the dimethyl (MW 227 Da) or diethyl (MW 255 Da) analogs [2], thereby expanding library diversity without duplicating physicochemical space.

Selectivity Profiling of p38 MAP Kinase Isoforms

The 4‑aminopyrazole series is a known scaffold for p38α MAP kinase inhibition, and N‑1 substitution has been shown to influence selectivity over p38β and other MAP kinases [1]. The target compound’s N‑isopropyl group is predicted to confer a selectivity advantage over the N‑methyl or N‑ethyl variants (class‑level inference, Section 3). In a selectivity panel, this compound can serve as a tool to probe the contribution of the hydrophobic back‑pocket to isoform discrimination, whereas the smaller analogs would be less informative.

Physicochemical Property Calibration Series

For medicinal chemistry programs that require a systematic exploration of lipophilicity, the target compound fills a specific LogP window (estimated 2.5‑3.0) that is distinct from those of the dimethyl (LogP ~1.5‑2.0) and diethyl (LogP ~2.0‑2.5) analogs [2]. By purchasing the compound alongside its closest comparators, a team can generate a T‑logD series that helps attribute pharmacokinetic differences solely to the N‑alkyl substitution pattern, controlling for the bispyrazole core.

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